N-Docosahexaenoic sphingomyelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

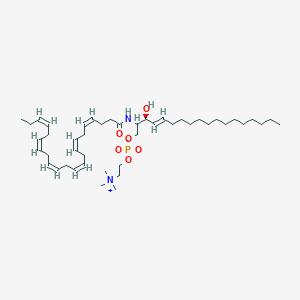

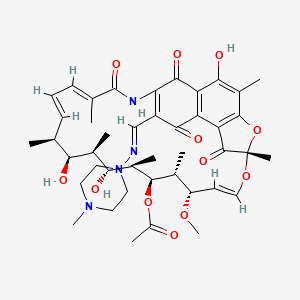

N-Docosahexaenoic sphingomyelin is a type of sphingomyelin, which is one of the most important sphingolipids in animal tissues . Sphingomyelin co-exists with phosphatidylcholine on the outer leaflet of the cell membrane .

Synthesis Analysis

Sphingomyelin biosynthesis is mediated by the sphingomyelin synthase (SMS) family . The SMS family comprises SMS1, SMS2 and SMS-related (SMSr) members . The study unveiled the two-step synthesis process catalyzed by SMSr, involving PE–PLC (phosphatidylethanolamine–phospholipase C) hydrolysis and the subsequent transfer of the phosphoethanolamine moiety to ceramide .Molecular Structure Analysis

The cryo-electron microscopic structures of human SMSr in complexes with ceramide, diacylglycerol/phosphoethanolamine and ceramide/phosphoethanolamine (CPE) were determined . The structures revealed a hexameric arrangement with a reaction chamber located between the transmembrane helices .Chemical Reactions Analysis

Enzymatic breakdown of sphingomyelin by sphingomyelinase (SMase) is the main source of the membrane lipids, ceramides . SMases are categorized into acid SMases (ASMases), neutral SMases (nSMases), and alkaline SMases according to their optimal catalytic pH, cation dependence, primary structure and cellular localization .Physical And Chemical Properties Analysis

N-Docosahexaenoic sphingomyelin has a molecular weight of 775.1 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 36 . Its exact mass and monoisotopic mass are 774.56757524 g/mol .Scientific Research Applications

Structural Role in Cellular Membranes

Sphingomyelin, including N-Docosahexaenoic sphingomyelin, plays a key role in modulating mammalian membrane properties . It serves as an important pool for bioactive molecules and is widely distributed in the exoplasmic leaflet of mammalian cells . It binds with various bioactive molecules such as cholesterol .

Sphingolipid Metabolism

Sphingomyelin is a vital lipid in eukaryotic organisms, and its contents affect membrane organization and kinetics as well as the membrane proteins they surround . The study of sphingomyelin synthase provides insights into the catalytic mechanism of sphingolipid metabolism .

Role in Neuroinflammation and Neurodegeneration

Recent studies have made it clear that sphingolipids, including sphingomyelin, harbor diverse yet interconnected signaling pathways in the central nervous system (CNS) . They orchestrate CNS physiological processes and participate in a plethora of neuroinflammatory and neurodegenerative disorders .

Role in Cellular Apoptosis

Sphingolipids, including sphingomyelin, have emerged as distinctive mediators of various cellular processes, ranging from cell growth and proliferation to cellular apoptosis . They execute immune responses and regulate inflammation .

Role in Lipid Raft Composition and Signaling

N-Docosahexaenoic sphingomyelin has an anti-inflammatory effect on primary human retinal vascular endothelial (hRVE) cells by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis .

Therapeutic Strategies Targeting Sphingolipids

Considering the unequivocal importance of sphingolipids in CNS, therapeutic strategies targeting sphingolipids for improved drug approaches are being explored . This includes the major enzymes involved in sphingolipid metabolism (particularly sphingosine kinase 1), novel metabolic intermediates (N-acetyl sphingosine), and their complex interactions in CNS physiology .

Mechanism of Action

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

Future Directions

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

properties

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)